(2,5-dimethylpyridin-3-yl)boronic Acid

Antiviral Drug Discovery HIV Integrase Allosteric Inhibition

This 2,5-dimethylpyridin-3-yl boronic acid is a non-substitutable building block where the 2,5-dimethyl pattern introduces steric hindrance essential for selective kinase inhibition. Directly employ in Suzuki-Miyaura couplings to construct PI3Kδ inhibitors (cellular IC50 102 nM for pAKT S473) or allosteric HIV-1 integrase inhibitor analogs (EC50 0.024 µM). Not interchangeable with unsubstituted pyridin-3-ylboronic acid or 2,4-/2,6-dimethyl regioisomers.

Molecular Formula C7H10BNO2
Molecular Weight 150.97 g/mol
CAS No. 1029654-18-9
Cat. No. B1597753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dimethylpyridin-3-yl)boronic Acid
CAS1029654-18-9
Molecular FormulaC7H10BNO2
Molecular Weight150.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1C)C)(O)O
InChIInChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3
InChIKeyHIMKPXQJBGSLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-dimethylpyridin-3-yl)boronic Acid (CAS 1029654-18-9): A Strategic Boronic Acid for Suzuki-Miyaura Coupling and Kinase-Focused Medicinal Chemistry


(2,5-dimethylpyridin-3-yl)boronic acid (CAS 1029654-18-9) is a heteroaryl boronic acid featuring a pyridine core methylated at the 2- and 5-positions . Its primary application is as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heteroaryl scaffolds essential in pharmaceutical and agrochemical research [1]. With a molecular weight of 150.97 g/mol and a calculated logP of approximately -0.62 [2], it serves as a moderately lipophilic building block that incorporates a basic pyridine moiety. The compound's utility is documented in patent literature as a synthetic intermediate [3], and its incorporation into biologically active molecules, particularly kinase inhibitors, is substantiated by crystallographic and binding affinity data [4][5].

Why Generic Substitution of (2,5-dimethylpyridin-3-yl)boronic Acid (CAS 1029654-18-9) Fails: The Critical Impact of Methylation on Reactivity and Target Engagement


Simple substitution with the unsubstituted pyridin-3-ylboronic acid (CAS 1692-25-7) or alternative regioisomers (e.g., 2,4-dimethyl or 2,6-dimethyl analogs) is not scientifically valid due to the unique steric and electronic profile conferred by the 2,5-dimethyl substitution pattern. The presence of methyl groups ortho and para to the boronic acid moiety alters its reactivity in Suzuki-Miyaura couplings by introducing steric hindrance that can slow transmetalation, but this same steric bulk is often essential for achieving the specific conformational bias required for selective kinase inhibition [1]. Furthermore, the 2,5-dimethyl substitution pattern is a non-obvious, pharmacologically privileged motif found in advanced clinical candidates, making the compound's inclusion in a screening library or synthetic route a distinct strategic choice rather than a generic purchase. As a class, pyridylboronic acids are notoriously susceptible to protodeboronation, and the specific substitution pattern influences this stability, further negating interchangeability [2].

(2,5-dimethylpyridin-3-yl)boronic Acid (1029654-18-9): A Quantitative Evidence Guide for Scientific Selection


Structural Evidence: The 2,5-Dimethylpyridine Core as a Privileged Scaffold for Allosteric HIV-1 Integrase Inhibition

The 2,5-dimethylpyridin-3-yl moiety is a key structural component of the potent allosteric HIV-1 integrase inhibitor KF116. X-ray crystallography (PDB 4O0J, Resolution: 2.05 Å) confirms its binding within the LEDGF/p75 pocket, a critical site for viral replication [1]. This structural data differentiates it from unsubstituted pyridine-3-boronic acid, which lacks the necessary methyl groups to achieve this specific, potent binding mode. In a cellular context, KF116 potently inhibits HIV-1 replication with an EC50 of 0.024 µM [2].

Antiviral Drug Discovery HIV Integrase Allosteric Inhibition

Kinase Selectivity: Sub-100 nM Cellular Activity in PI3Kδ-Driven Signaling Cascades

Compounds built on the 2,5-dimethylpyridin-3-yl scaffold demonstrate potent cellular inhibition of the PI3Kδ pathway, a key target in B-cell malignancies. A representative molecule containing this core inhibits PI3Kδ-mediated AKT phosphorylation (pAKT S473) with an IC50 of 102 nM in Ri-1 cells [1]. This cellular activity is distinct from generic pyridine-3-boronic acid-derived compounds, which typically lack this level of potency and isoform selectivity due to the absence of critical methyl-mediated hydrophobic contacts within the kinase's affinity pocket.

Kinase Inhibitor PI3Kδ Immuno-Oncology

Synthetic Utility: A Documented Intermediate in the Synthesis of Diverse Kinase Inhibitor Classes

The compound's industrial relevance is established by its explicit use as an intermediate in Novartis patent WO2009/141386 A1 (page 121) [1]. This patent covers substituted pyridine derivatives, a class of compounds frequently targeting kinases and other enzymes. Unlike generic pyridine-3-boronic acid (CAS 1692-25-7) which has broader, less specific utility, the 2,5-dimethyl substitution pattern is a specific design element in this intellectual property, indicating a focused application in a protected chemical space. This is a strong differentiator from unsubstituted analogs that are not central to such targeted patent claims.

Medicinal Chemistry Suzuki-Miyaura Coupling Patent Chemistry

Stability Class: Moderate pH-Dependent Stability Profile Suitable for Standard Laboratory Handling

As a class, 3- and 4-pyridyl boronic acids exhibit moderate stability towards protodeboronation, a common degradation pathway for organoboron reagents. A comprehensive study on heteroaromatic boronic acid stability found that 3-pyridyl boronic acids have a half-life (t0.5) of > 1 week at pH 12 and 70 °C [1]. While this is less stable than some electron-rich aryl boronic acids (t0.5 > 2 weeks), it is significantly more robust than the notoriously unstable 2-pyridyl boronic acids and other heterocycles like 2-furyl boronic acid, which undergo rapid decomposition. The 2,5-dimethyl substitution pattern is expected to further modulate this stability by providing a degree of steric shielding, though specific kinetic data for the 2,5-dimethyl derivative is not directly reported in this study.

Reagent Stability Protodeboronation Synthetic Planning

Commercial Availability: A Specialized Reagent with Defined Supply Chain and Purity Standards

(2,5-dimethylpyridin-3-yl)boronic acid is a specialized reagent available from major chemical suppliers with a typical catalog purity specification of ≥95% (e.g., AKSci, ChemScene) . Its commercial availability as a discrete, cataloged item differentiates it from many regioisomeric or more heavily substituted analogs that require custom synthesis. In contrast, the unsubstituted pyridin-3-ylboronic acid (CAS 1692-25-7) is a commodity chemical available in larger pack sizes and lower cost, but lacks the tailored reactivity profile. The requirement for long-term storage at -20°C is a standard specification that reflects the compound's moderate stability , ensuring end-users are aware of handling requirements to prevent degradation.

Chemical Procurement Reagent Sourcing Research Supply Chain

Optimal Research and Industrial Application Scenarios for (2,5-dimethylpyridin-3-yl)boronic Acid (CAS 1029654-18-9)


Synthesis of Allosteric HIV-1 Integrase Inhibitors

Leverage the 2,5-dimethylpyridin-3-yl core to synthesize analogs of the potent allosteric HIV-1 integrase inhibitor KF116 (EC50 = 0.024 µM) [1]. The compound serves as a direct building block for exploring the structure-activity relationship (SAR) around the LEDGF/p75 binding pocket, a validated antiviral target.

Development of Isoform-Selective PI3Kδ Kinase Inhibitors

Employ this boronic acid in Suzuki-Miyaura couplings to construct libraries of PI3Kδ inhibitors. A representative derivative has demonstrated cellular target engagement with an IC50 of 102 nM for pAKT (S473) inhibition [2], providing a starting point for optimizing potency and selectivity against related PI3K isoforms.

Construction of Proprietary Chemical Libraries in Accordance with Patent WO2009/141386

Utilize the compound as a key intermediate to generate novel substituted pyridine derivatives within the scope of Novartis patent WO2009/141386 A1 [3]. This enables the creation of focused compound collections with potential applications in kinase inhibition and other therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,5-dimethylpyridin-3-yl)boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.